molecular formula C20H21ClN2O2S2 B2985313 N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 946251-08-7

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2985313
CAS No.: 946251-08-7
M. Wt: 420.97
InChI Key: BELPFNHHRBRPST-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide-containing heterocyclic compound featuring a thiazole core substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 3. The thiazole moiety is linked via an ethyl chain to a 2,5-dimethylbenzenesulfonamide group.

The compound’s synthesis likely involves multi-step reactions, including:

Thiazole ring formation via Hantzsch thiazole synthesis or analogous methods.

Sulfonamide coupling through nucleophilic substitution or amidation reactions.

Functionalization with methyl and chlorophenyl groups at specific positions.

Key spectroscopic features expected for this compound include:

  • IR: S=O stretching vibrations (~1150–1350 cm⁻¹) from the sulfonamide group, C-S-C stretches (~600–700 cm⁻¹) from the thiazole ring, and aromatic C-H stretches (~3000–3100 cm⁻¹) .
  • NMR: Distinct signals for the methyl groups (δ ~2.1–2.5 ppm), aromatic protons (δ ~6.8–7.5 ppm), and sulfonamide NH (δ ~7.0–8.0 ppm).

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S2/c1-13-4-5-14(2)19(12-13)27(24,25)22-11-10-18-15(3)23-20(26-18)16-6-8-17(21)9-7-16/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELPFNHHRBRPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound with promising biological activities. This article delves into its synthesis, biological activity, and relevant research findings, providing a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

  • IUPAC Name : N-[2-[2-(4-chlorophenyl)-4-methylthiazol-5-yl]ethyl]-2,5-dimethylbenzenesulfonamide
  • Molecular Formula : C22H23ClN2O2S2
  • Molecular Weight : 447.0 g/mol
  • Structural Features :
    • Contains a thiazole ring.
    • Features a chlorophenyl group.
    • Includes a sulfonamide moiety.

This unique combination of functional groups contributes to the compound's chemical reactivity and biological activity.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : Reaction of 4-chlorophenylacetic acid with thioamide under acidic conditions.
  • Alkylation : The thiazole derivative is alkylated using ethyl bromide or a similar alkylating agent.
  • Sulfonamide Formation : Reacting the alkylated thiazole with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) yields the final sulfonamide product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Notably, derivatives containing thiazole rings have demonstrated potent antibacterial effects against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 μg/mL
Salmonella typhi0.008 μg/mL
Bacillus subtilisModerate to strong activity

These findings suggest that this compound could be more effective than standard antibiotics like ampicillin and streptomycin in certain cases .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. Research indicates that sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including:

  • Inducing apoptosis in cancer cells.
  • Inhibiting angiogenesis.
  • Disrupting cell cycle progression.

In vitro studies have shown that related compounds can effectively reduce tumor growth in various cancer cell lines .

The biological activity of this compound is believed to stem from its interaction with specific enzymes and receptors. Sulfonamide derivatives are known to bind with high affinity to multiple targets, influencing a wide range of biological activities. These include:

  • Antibacterial Action : Inhibition of bacterial folate synthesis.
  • Anticancer Mechanisms : Modulation of signaling pathways involved in cell growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that thiazole-containing sulfonamides exhibited superior antibacterial activity compared to traditional antibiotics .
  • Anticancer Potential : Research in Cancer Letters highlighted the ability of sulfonamide derivatives to induce apoptosis in breast cancer cell lines, suggesting their potential as therapeutic agents .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, revealing their potential as drug candidates for various diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-2,5-dimethylbenzenesulfonamide are compared below with related sulfonamide and heterocyclic derivatives.

Table 1: Structural and Spectroscopic Comparison

Compound Core Heterocycle Key Substituents IR Features (cm⁻¹) Biological Activity (Reported)
This compound (Target) Thiazole 4-Cl-C₆H₄, 4-Me, 2,5-Me-C₆H₃SO₂NH S=O: ~1170–1320; C-S-C: ~650–680 Not reported (potential enzyme inhibitor)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole X = H, Cl, Br; 2,4-F₂-C₆H₃ C=S: 1247–1255; NH: 3278–3414 Antifungal, antimicrobial
S-Alkylated 1,2,4-triazoles [10–15] Triazole Phenyl/4-F-C₆H₄; SO₂-C₆H₄ C=O: 1663–1682 (absent in thiones) Cytotoxic activity
2-(4-(4-Cl-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamide [4] Hydrazinecarbothioamide 4-Cl-C₆H₄SO₂; 2,4-F₂-C₆H₃NH C=S: 1243–1258; C=O: 1663–1682 Antiviral (hypothesized)

Key Observations

Triazoles [7–9] exhibit tautomerism (thione vs. thiol), absent in thiazoles, which may affect binding specificity in biological targets.

2,5-Dimethylbenzenesulfonamide introduces steric hindrance, which may reduce off-target interactions relative to bulkier sulfonyl groups in triazoles [7–9].

Spectroscopic Trends :

  • S=O stretches in sulfonamides (~1170–1320 cm⁻¹) overlap with sulfonyl groups in triazoles (~1150–1300 cm⁻¹), but the absence of C=O bands in thiazoles distinguishes them from hydrazinecarbothioamides [4–6] .

Biological Relevance :

  • Triazole derivatives [7–15] demonstrate antifungal and cytotoxic activities, attributed to their sulfonyl pharmacophores and halogen substituents. The target compound’s bioactivity remains unstudied but is hypothesized to align with sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase).

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